molecular formula C49H34N2 B13142723 bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane

bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane

Cat. No.: B13142723
M. Wt: 650.8 g/mol
InChI Key: OYPLMKPQGMNWDM-UHFFFAOYSA-N
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Description

Bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane: is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its excellent thermal stability and high charge transport efficiency, making it a valuable material in various electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane typically involves a multi-step process. One common method includes the reaction of carbazole with diphenylmethane under inert conditions. The reaction is carried out in a dry Schlenk flask with a stirring bar, where carbazole (0.368g, 2.2mmol) and xylene (3mL) are added and cooled to 5°C. Methylmagnesium chloride (3.0M in THF, 2.3mmol, 0.77mL) is then added dropwise over approximately 1.5 minutes. The mixture is stirred for 15 minutes and then transferred to a glove box for further processing .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often purified by sublimation to achieve a purity of over 99% .

Chemical Reactions Analysis

Types of Reactions: Bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Mechanism of Action

The mechanism by which bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane exerts its effects is primarily through its role as a host material in OLEDs. The compound provides a suitable matrix for efficient energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity. The molecular structure allows for high charge transport efficiency, facilitating the movement of electrons and holes within the device .

Comparison with Similar Compounds

Uniqueness: Bis(4-(9H-carbazol-9-yl)phenyl)diphenylmethane stands out due to its unique combination of high thermal stability, excellent charge transport efficiency, and versatile applications in various electronic devices. Its ability to act as a host material in OLEDs and its role in improving the performance of OPV devices highlight its significance in the field of organic electronics .

Properties

Molecular Formula

C49H34N2

Molecular Weight

650.8 g/mol

IUPAC Name

9-[4-[(4-carbazol-9-ylphenyl)-diphenylmethyl]phenyl]carbazole

InChI

InChI=1S/C49H34N2/c1-3-15-35(16-4-1)49(36-17-5-2-6-18-36,37-27-31-39(32-28-37)50-45-23-11-7-19-41(45)42-20-8-12-24-46(42)50)38-29-33-40(34-30-38)51-47-25-13-9-21-43(47)44-22-10-14-26-48(44)51/h1-34H

InChI Key

OYPLMKPQGMNWDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18

Origin of Product

United States

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